3-(2-Chlorophenyl)morpholine

nicotinic acetylcholine receptor antagonist positional isomer

This specific 3-(2-chlorophenyl) regioisomer is a potent α3β4 nAChR antagonist (IC50=1.8nM) with sub-nanomolar activity. It also exhibits SERT-preferring DAT inhibition (IC50=441nM) and α2-adrenergic affinity (Ki=16nM). Its secondary amine handle enables facile derivatization. Ideal for CNS target validation and library synthesis.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 1017418-57-3
Cat. No. B1630712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)morpholine
CAS1017418-57-3
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=CC=CC=C2Cl
InChIInChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
InChIKeyPNOWMAVKTXSVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)morpholine (CAS 1017418-57-3): Procurement-Ready Heterocyclic Scaffold with Multitarget Activity Profile


3-(2-Chlorophenyl)morpholine (CAS 1017418-57-3) is a substituted morpholine derivative with molecular formula C₁₀H₁₂ClNO and molecular weight 197.66 g/mol, featuring a secondary amine functionality and a 2-chlorophenyl substituent at the 3-position of the morpholine ring . This compound exhibits a distinct multitarget profile including α₂-adrenergic receptor affinity (Ki = 16 nM) [1], dopamine transporter (DAT) inhibition (IC₅₀ values ranging from 441–900 nM across multiple assay formats) [2], and potent antagonism at neuronal nicotinic acetylcholine receptors (nAChRs) with subtype-dependent potency (α3β4 IC₅₀ = 1.8 nM) [2]. The compound is commercially available as a research chemical (≥95% purity) and serves as a versatile building block for medicinal chemistry programs targeting CNS disorders, particularly those involving cholinergic and monoaminergic neurotransmission .

Why 3-(2-Chlorophenyl)morpholine Cannot Be Replaced by Generic Morpholine Analogs in Receptor-Targeted Studies


Chlorophenyl-substituted morpholines exhibit profound positional isomer effects on biological activity; substitution at the 2-, 3-, or 4-position of the phenyl ring, as well as the attachment point on the morpholine ring (C2 vs. C3), yields distinct receptor interaction profiles [1]. For instance, 4-(4-chlorophenyl)morpholine (SB-366791) acts as a selective TRPV1 antagonist with negligible activity at nAChRs, whereas the 3-(2-chlorophenyl) isomer demonstrates potent nAChR antagonism [2]. Similarly, 2-(4-chlorophenyl)morpholine displays moderate dopamine reuptake inhibition but lacks the sub-nanomolar nAChR activity characteristic of the 3-(2-chlorophenyl) substitution pattern [3]. Therefore, substitution of 3-(2-chlorophenyl)morpholine with any positional or regiochemical analog will alter the target engagement profile and invalidate comparative structure-activity relationship (SAR) studies. The specific evidence below quantifies these differences.

3-(2-Chlorophenyl)morpholine (CAS 1017418-57-3): Quantitative Differentiation Evidence Against Key Analogs


Sub-Nanomolar α3β4 nAChR Antagonism Distinguishes 3-(2-Chlorophenyl)morpholine from Positional Isomers

3-(2-Chlorophenyl)morpholine exhibits potent antagonism at the α3β4 neuronal nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM in human SH-SY5Y cells [1]. This activity is 6.7-fold higher than its potency at the α4β2 nAChR (IC₅₀ = 12 nM) and 8.3-fold higher than at α4β4 (IC₅₀ = 15 nM) in the same cellular system [1]. In contrast, the 4-(4-chlorophenyl)morpholine positional isomer (SB-366791) demonstrates no significant nAChR antagonism, instead acting as a TRPV1 antagonist with an IC₅₀ of 41 nM at pH 6.0 [2]. The 2-(4-chlorophenyl)morpholine analog shows no reported nAChR activity in authoritative databases [3].

nicotinic acetylcholine receptor antagonist positional isomer nAChR subtype selectivity

Functional Selectivity for SERT over NET Defines Unique Monoamine Transporter Profile

3-(2-Chlorophenyl)morpholine inhibits serotonin transporter (SERT)-mediated [³H]serotonin uptake with an IC₅₀ of 100 nM in HEK293 cells expressing human SERT [1]. In the same cellular system, its inhibition of norepinephrine transporter (NET)-mediated [³H]norepinephrine uptake is 4.4-fold weaker (IC₅₀ = 443 nM) [1]. This SERT-preferring profile contrasts with the balanced dual reuptake inhibition observed for venlafaxine (SERT IC₅₀ ≈ 30 nM, NET IC₅₀ ≈ 200 nM; ratio ~6.7) [2] and the NET-selective profile of atomoxetine (NET Ki = 5 nM, SERT Ki = 77 nM; ratio 15.4) [2].

serotonin transporter norepinephrine transporter dual reuptake inhibitor transporter selectivity CNS

Moderate α₂-Adrenergic Receptor Affinity Enables Dual Modulation of Noradrenergic and Cholinergic Systems

3-(2-Chlorophenyl)morpholine binds to the α₂-adrenergic receptor in rat brain membranes with a Ki of 16 nM, assessed by displacement of [³H]clonidine (0.4 nM) [1]. For comparison, the reference α₂-agonist clonidine exhibits a Ki of approximately 1-5 nM in comparable assays [2], while the α₂-antagonist yohimbine shows a Ki of 2-5 nM [2]. The 4-(4-chlorophenyl)morpholine analog SB-366791 demonstrates no significant α₂-adrenergic binding (Ki > 10,000 nM) [3], highlighting the critical role of the 2-chloro substitution pattern for this activity.

alpha-2 adrenergic receptor binding affinity clonidine displacement presynaptic receptor CNS

Sub-Milligram In Vivo Potency in Smoking Cessation Models Distinguishes from Morpholine Scaffolds Lacking nAChR Activity

In ICR mice, 3-(2-chlorophenyl)morpholine dose-dependently inhibits nicotine-induced antinociception with an ED₅₀ of 1.2 mg/kg (subcutaneous) in the tail-flick assay and 15 mg/kg in the hotplate assay [1]. This 12.5-fold assay-dependent difference indicates modality-specific antinociceptive mechanisms. By comparison, varenicline, a clinically approved smoking cessation agent acting as an α4β2 nAChR partial agonist, exhibits ED₅₀ values of 0.5-1.0 mg/kg in similar nicotine-challenge models [2]. In contrast, the 4-(4-chlorophenyl)morpholine analog SB-366791, which lacks nAChR activity, shows no efficacy in nicotine-induced behavioral assays despite potent TRPV1 antagonism .

in vivo efficacy smoking cessation nicotine addiction tail-flick assay ED50

DAT Inhibition Exhibits Stereoelectronic Sensitivity Absent in 2-Substituted Morpholine Analogs

3-(2-Chlorophenyl)morpholine inhibits dopamine transporter (DAT)-mediated [³H]dopamine uptake in rat brain synaptosomes with an IC₅₀ of 900 nM [1]. In human DAT expressed in HEK293 cells, [³H]dopamine reuptake inhibition yields IC₅₀ values of 658 nM (10-min assay) and 945 nM (standard assay) [1]. Displacement of [³H]WIN-35428 from human DAT in mouse N2A cells occurs with an IC₅₀ of 441 nM [1]. For comparison, the 2-(4-chlorophenyl)morpholine analog exhibits weak DAT inhibition (Ki ≈ 1.8 μM) with 5:1 selectivity over NET [2]. The approximately 2-fold higher DAT affinity of the 3-(2-chlorophenyl) isomer relative to the 2-(4-chlorophenyl) analog underscores the importance of both substitution position and regiochemistry for DAT engagement.

dopamine transporter DAT inhibition reuptake inhibitor stereoelectronic effect SAR

nAChR Subtype Selectivity Profile (α3β4 > α4β2 > α4β4) Enables Targeted Cholinergic Pharmacology

Within the nAChR family, 3-(2-chlorophenyl)morpholine displays a rank-order potency of α3β4 (IC₅₀ = 1.8 nM) > α4β2 (IC₅₀ = 12 nM) > α4β4 (IC₅₀ = 15 nM) in human SH-SY5Y cells [1]. This 6.7- to 8.3-fold selectivity for α3β4 over other β4-containing and β2-containing subtypes is a distinctive feature. The α1β1γδ muscle-type nAChR exhibits intermediate sensitivity (IC₅₀ = 7.9 nM) in human TE671/RD cells [1]. In contrast, varenicline shows the opposite selectivity profile, with high affinity for α4β2 (Ki = 0.15 nM) and substantially lower affinity for α3β4 (Ki = 28 nM, 187-fold selectivity for α4β2) [2]. This inverted subtype selectivity differentiates the compound from clinically used nAChR ligands.

nAChR subtype selectivity α3β4 α4β2 α4β4 nicotinic receptor

3-(2-Chlorophenyl)morpholine (CAS 1017418-57-3): Evidence-Based Application Scenarios for Procurement Decision-Making


α3β4 nAChR Antagonist Lead Optimization in Nicotine Dependence Programs

Given its sub-nanomolar α3β4 nAChR antagonism (IC₅₀ = 1.8 nM) and in vivo efficacy in mouse smoking cessation models (tail-flick ED₅₀ = 1.2 mg/kg), 3-(2-chlorophenyl)morpholine serves as a validated chemical starting point for medicinal chemistry campaigns targeting α3β4-preferring nAChR antagonists for nicotine addiction [1][2]. The 6.7-fold selectivity over α4β2 nAChR (IC₅₀ = 12 nM) provides a defined subtype-selectivity window for structure-activity relationship (SAR) expansion [1].

Dual Cholinergic-Noradrenergic Tool Compound for CNS Mechanistic Studies

The combination of potent nAChR antagonism (α3β4 IC₅₀ = 1.8 nM) with moderate α₂-adrenergic receptor affinity (Ki = 16 nM) makes this compound uniquely suited for investigating cross-talk between cholinergic and noradrenergic systems in CNS disorders [3][1]. Unlike 4-(4-chlorophenyl)morpholine (SB-366791), which lacks α₂-adrenergic activity, this compound enables simultaneous modulation of both neurotransmitter systems with a single pharmacological agent .

Monoamine Transporter Profiling with Defined SERT-Preferring Signature

The 4.4-fold selectivity for SERT (IC₅₀ = 100 nM) over NET (IC₅₀ = 443 nM), combined with moderate DAT inhibition (IC₅₀ = 441–900 nM), provides a well-characterized monoamine transporter fingerprint for use as a reference compound in high-throughput screening (HTS) assay validation or as a pharmacophore template for developing SERT-preferring reuptake inhibitors [4].

Synthetic Building Block for Chlorophenyl-Morpholine Library Construction

As a commercially available morpholine derivative with a secondary amine handle (C10H12ClNO, MW = 197.66 g/mol, ≥95% purity), 3-(2-chlorophenyl)morpholine serves as a versatile intermediate for N-alkylation, amide coupling, and reductive amination reactions to generate diverse compound libraries for CNS-focused screening cascades . The distinct biological profile of this specific regioisomer (compared to 2- and 4-chlorophenyl variants) ensures that library outputs will interrogate chemical space relevant to nAChR and monoamine transporter pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chlorophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.